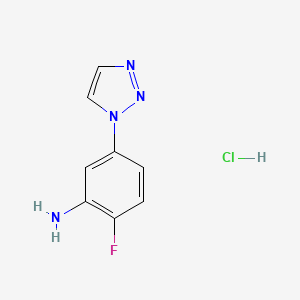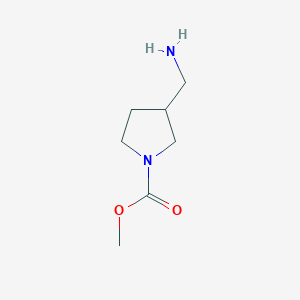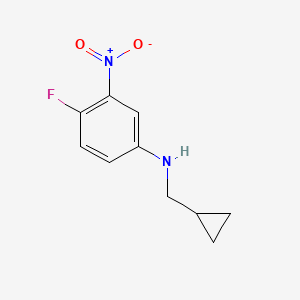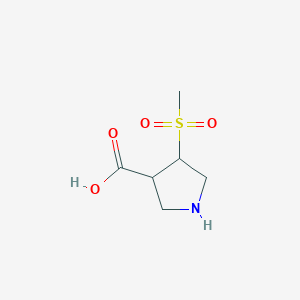
2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H8ClFN4 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a 1H-1,2,3-triazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1H-1,2,3-triazole.
Substitution on the Aniline Ring: The triazole-substituted aniline can be synthesized by reacting 2-fluoroaniline with the triazole derivative under suitable conditions, such as in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(1H-tetrazol-1-yl)aniline: Similar structure but with a tetrazole ring instead of a triazole.
2-methyl-5-(1H-1,2,3-triazol-1-yl)aniline: Similar structure but with a methyl group instead of a fluorine atom.
4-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a different triazole isomer.
Uniqueness
2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride is unique due to the presence of both a fluorine atom and a 1H-1,2,3-triazole ring on the aniline core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8ClFN4 |
|---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
2-fluoro-5-(triazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7FN4.ClH/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13;/h1-5H,10H2;1H |
InChI Key |
NSPYVVCXQKXXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=N2)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13259236.png)

![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)
![Propyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13259260.png)


![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)


amine](/img/structure/B13259293.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13259305.png)
![N-{2-[(2-phenylethyl)amino]ethyl}acetamide](/img/structure/B13259306.png)

